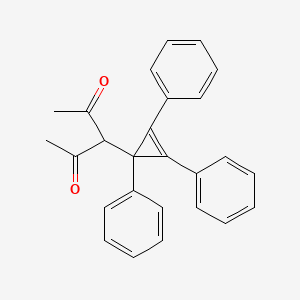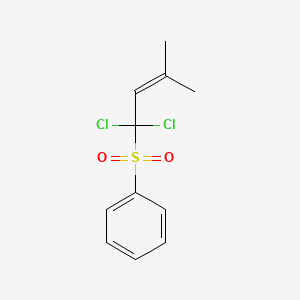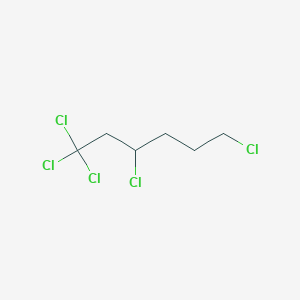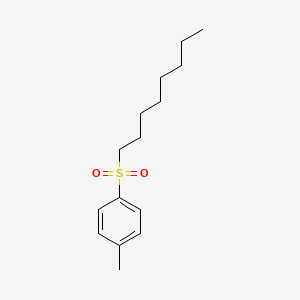
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is an organic compound that features a dimethylamino group, a methoxy group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate can be synthesized through a base-catalyzed Michael addition reaction. This involves the reaction of dimethylamine with methyl 3-methoxyacrylate under basic conditions. The reaction is typically carried out in a solvent-free environment, which aligns with green chemistry principles .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes are designed to maximize yield and purity while minimizing environmental impact. The use of catalytic amounts of base and solvent recovery techniques are common practices to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Applications De Recherche Scientifique
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaminoethyl methacrylate: A compound with similar functional groups, used in polymer chemistry.
Uniqueness
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a dimethylamino group and a methoxy group in an ester framework makes it versatile for various applications in synthesis and research.
Propriétés
| 86242-41-3 | |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-7(11-3)5-8(10)12-4/h5H,6H2,1-4H3/b7-5+ |
Clé InChI |
BUTXFWOZFVEDCZ-FNORWQNLSA-N |
SMILES isomérique |
CN(C)C/C(=C\C(=O)OC)/OC |
SMILES canonique |
CN(C)CC(=CC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)


